molecular formula C34H39N5O5 B1670594 Dihydroergostin CAS No. 3609-19-6

Dihydroergostin

Katalognummer B1670594
CAS-Nummer: 3609-19-6
Molekulargewicht: 597.7 g/mol
InChI-Schlüssel: DFWHWFLWRXBPGX-UHFAATNVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dihydroergostin is used to treat migraine headaches . It is not an ordinary pain reliever and will not relieve pain other than from migraine headaches . This medicine is available only with your doctor’s prescription .


Synthesis Analysis

Dihydroergotamine was one of the first “synthetic drugs” developed in the 20th century for treating migraine . It is effective and recommended for acute migraine treatment . Since oral DHE is extensively metabolized, it must be given by a non-oral route .


Molecular Structure Analysis

The molecular formula of Dihydroergostin is C34H39N5O5 . Its molecular weight is 597.7 g/mol . The IUPAC name is (6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-4-ethyl-2-hydroxy-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide .

Wissenschaftliche Forschungsanwendungen

  • Treatment of Medication Overuse Headache

    • Application: DHE is used in the treatment of medication overuse headache .
    • Method: Subcutaneous and intramuscular injections are generally more effective than the nasal spray and can be self-administered by patients . Intravenous injection is considered very effective for severe cases .
    • Results: It can help to treat acute intractable headache or withdrawal from analgesics . Nausea is a common side effect .
  • Delivery to the Upper Nasal Space

    • Application: DHE has been explored for its efficacy when delivered to the upper nasal space for treating migraine attacks .
    • Method: The delivery method capitalizes on the unique characteristics of the highly vascularized upper nasal cavity, bypassing the first-pass metabolism and ensuring greater bioavailability compared to nasal sprays that deliver DHE to the lower nasal space .
    • Results: This novel delivery method may provide benefits beyond those of older formulations .

Safety And Hazards

Dihydroergostin can be harmful in contact with skin and if inhaled . It is recommended to wear protective gloves, clothing, and eye protection when handling this substance . If inhaled or in contact with skin, it is advised to move the victim into fresh air and wash the affected area with plenty of water .

Eigenschaften

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-4-ethyl-2-hydroxy-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39N5O5/c1-3-33(36-30(40)22-16-24-23-11-7-12-25-29(23)21(18-35-25)17-26(24)37(2)19-22)32(42)39-27(15-20-9-5-4-6-10-20)31(41)38-14-8-13-28(38)34(39,43)44-33/h4-7,9-12,18,22,24,26-28,35,43H,3,8,13-17,19H2,1-2H3,(H,36,40)/t22-,24-,26-,27+,28+,33-,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWHWFLWRXBPGX-UHFAATNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70957491
Record name N-(5-Benzyl-2-ethyl-10b-hydroxy-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-6-methylergoline-8-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydroergostin

CAS RN

3609-19-6
Record name Dihydroergostin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003609196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(5-Benzyl-2-ethyl-10b-hydroxy-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-6-methylergoline-8-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3609-19-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydroergostin
Reactant of Route 2
Dihydroergostin
Reactant of Route 3
Dihydroergostin
Reactant of Route 4
Dihydroergostin
Reactant of Route 5
Dihydroergostin
Reactant of Route 6
Reactant of Route 6
Dihydroergostin

Citations

For This Compound
8
Citations
T Ingemann-Hansen… - British Journal of Sports …, 1984 - bjsm.bmj.com
… The exercise tests were performed after intravenous administration of 2 mg dihydroergostin (DE-145) as well as after saline as control, both preparations were given double-blind. VO2 …
Number of citations: 8 bjsm.bmj.com
A Bollinger, M Schlumpf - VASA. Zeitschrift fur …, 1974 - pubmed.ncbi.nlm.nih.gov
[The effect of dihydroergostin on the blood circulation and venous capacity of the finger] [The effect of dihydroergostin on the blood circulation and venous capacity of the finger] …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
A BOLLINGER, M SCHLUMPF - 1974 - pascal-francis.inist.fr
ZUR WIRKUNG VON DIHYDROERGOSTIN AUF DURCHBLUTUNG UND VENOESE KAPAZITAET DES FINGERS … ZUR WIRKUNG VON DIHYDROERGOSTIN AUF …
Number of citations: 0 pascal-francis.inist.fr
C Weil, C Weil - Hydergin®: Pharmakologische und klinische Befunde, 1989 - Springer
Vom biopharmazeutischen Standpunkt aus sind die Mutterkornalkaloide eine besondere und interessante Substanzklasse. Da sie biologisch sehr wirksam sind, werden die meisten …
Number of citations: 0 link.springer.com
B Berde, HO Schild, C Weil - Pharmakologie und klinische Pharmakologie …, 1982 - Springer
Zahlreiche Publikationen bestätigen Dale’s Beobachtung, daß Ergotoxin bei normotensiven oder spinalisierten Tieren eine pressorische Wirkung besitzt [27, 127], bei narkotisierten …
Number of citations: 0 link.springer.com
B Berde, HO Schild, C Weil - 1980 - Springer
Die natürlichen Secalealkaloide und ihre Abkömmlinge bilden eine große Gruppe von Stoffen, deren unterschiedliche Wirkungen in der Klinik leichter zu beobachten als auf der Basis …
Number of citations: 4 link.springer.com
B Berde, HO Schild, C Weil - Pharmakologie und klinische Pharmakologie …, 1982 - Springer
Biopharmazeutische Gesichtspunkte Page 1 Biopharmazeutische Gesichtspunkte Biopharmazeutische Gesichtspunkte umfassen Bioverfiigbarkeit, Resorption, Verteilung, …
Number of citations: 2 link.springer.com
B Berde, HO Schild, C Weil - 1982 - Springer
Die kiirzliche Veroffentlichung von Band 49 des" Handbuchs der experimentellen Pharmakologie"* war ein bedeutender Schritt, um die pharmakologischen Kenntnisse iiber die …
Number of citations: 3 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.